molecular formula C10H17ClO3 B13868161 Tert-butyl 6-chloro-6-oxohexanoate

Tert-butyl 6-chloro-6-oxohexanoate

Cat. No.: B13868161
M. Wt: 220.69 g/mol
InChI Key: WOAWOINBCDQVTD-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-6-oxohexanoate is a high-value chemical intermediate in pharmaceutical research, primarily recognized as a key precursor in the synthesis of cholesterol-lowering statin drugs. This compound serves as a critical chiral synthon in the biosynthetic pathways for hypocholesterolemic agents such as atorvastatin and rosuvastatin, which function as competitive inhibitors of the 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase enzyme, a critical regulator of cholesterol biosynthesis . Researchers utilize this compound in enzymatic asymmetric reductions catalyzed by carbonyl reductases or alcohol dehydrogenases (e.g., from Rhodosporidium toruloides or Lactobacillus kefir ) to produce advanced intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate or (S)-6-chloro-5-hydroxy-3-oxohexanoate with high diastereomeric and enantiomeric excess . The tert-butyl ester group provides enhanced stability against hydrolysis compared to methyl or ethyl esters, making it particularly suitable for multi-step synthetic processes and biphasic reaction systems . Efficient biosynthesis processes, including the use of engineered enzymes in mono and biphasic media with co-solvents like Tween-80 or octanol, have been developed to overcome challenges of substrate solubility and instability, enabling high conversion rates and excellent stereoselectivity on a research scale . This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

tert-butyl 6-chloro-6-oxohexanoate

InChI

InChI=1S/C10H17ClO3/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3

InChI Key

WOAWOINBCDQVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Route

One documented method involves the catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to produce this compound derivatives. The process is catalyzed by ruthenium complexes such as Ru[(R)-TolBINAP]Cl or its derivatives under controlled conditions:

  • Solvent: Organic solvents like methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, or ethyl acetate are used, with ethanol preferred for optimal results.
  • Catalyst ratio: Molar ratio of substrate to catalyst is approximately 1:0.0003–0.0005.
  • Reaction conditions: Hydrogen pressure of 3–5 MPa, temperature between 40–60°C, and reaction time of 4–7 hours.
  • Post-reaction workup: The reaction mixture is depressurized slowly, organic solvent removed under reduced pressure, and the product extracted with water and ethyl acetate. The organic layer is washed with saturated brine, dried over desiccant, and concentrated to yield the product.

This method yields high purity this compound with good efficiency under mild conditions and uses a relatively simple catalyst system.

Synthetic Route via Hydroxylated Precursors and Oxidation

Another approach involves the synthesis of intermediates such as tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, which undergoes selective reductions and oxidations to yield the target compound. Key steps include:

  • Enzymatic or chemical reduction of methyl 4-chloro-3-oxobutanoate to methyl 4-chloro-3-hydroxybutanoate, although this step has moderate yield (~70%) and requires specialized microbial fermentation equipment.
  • Reaction of methyl 4-chloro-3-hydroxybutanoate with tert-butyl acetate in the presence of strong bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) to form tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.
  • Syn-selective reduction of the keto group using reagents such as methoxydiethyl borane/sodium borohydride at -78°C to produce diol intermediates.
  • Subsequent conversion of diols to the desired this compound.

This process, however, is limited by low overall yield, high cost due to expensive reagents, and safety concerns related to pyrophoric reagents like methoxydiethyl borane.

Green and Cost-effective Synthesis Approaches

Recent innovations focus on eco-friendly and cost-effective synthesis routes for this compound and related intermediates. These methods emphasize:

  • Avoidance of hazardous reagents and pyrophoric materials.
  • Use of milder reaction conditions.
  • Improved yields through optimized catalytic systems.
  • Simplified purification steps to reduce waste and processing time.

Specific details of these green methods include the use of isopropylidene protection groups and selective oxidation strategies to streamline the synthesis of statin intermediates, which share structural similarities with this compound.

Data Tables Summarizing Preparation Conditions and Outcomes

Method Catalyst/Reagent Solvent(s) Conditions (Temp, Pressure) Reaction Time Yield & Purity Notes
Catalytic Hydrogenation Ru[(R)-TolBINAP]Cl (1:3000-5000) Ethanol (preferred) 40–60°C, 3–5 MPa H2 4–7 hours High yield, high purity Mild conditions, simple catalyst
Enzymatic Reduction + LDA LiHMDS or LDA, methoxydiethyl borane Tert-butyl acetate, others -78°C Multiple steps Moderate yield (~70% at enzymatic step) Requires fermenters, pyrophoric reagents
Green Synthesis Approaches Various eco-friendly catalysts Varied Mild, optimized Variable Improved yield, cost-effective Avoids hazardous reagents

Detailed Research Outcomes

  • The catalytic hydrogenation method achieves high purity this compound with yields suitable for industrial scale-up. The use of Ru[(R)-TolBINAP]Cl catalyst is advantageous due to its availability and mild reaction conditions, making the process scalable and reproducible.
  • The enzymatic reduction route, although innovative, suffers from practical limitations including the need for specialized fermentation equipment and handling of pyrophoric reagents, which complicates large-scale application.
  • Green chemistry approaches are promising for future developments, aiming to reduce environmental impact and production costs while maintaining or improving product quality. These methods are under active research and patenting, focusing on intermediates closely related to this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohol dehydrogenases for reduction and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and the presence of cofactors such as NADP+ .

Major Products

The major products formed from these reactions include chiral intermediates used in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin .

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-6-oxohexanoate involves its role as a chiral synthon. It undergoes enzymatic reduction to form chiral intermediates, which are then used in the synthesis of pharmaceuticals. The molecular targets and pathways involved include the interaction with alcohol dehydrogenases and the subsequent formation of chiral centers in the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-chloro-6-oxohexanoate

  • Structure : Ethyl ester instead of tert-butyl.
  • Applications : Used as a starting material in early ALA synthesis (Bullock et al., 1952). The ethyl group offers less steric hindrance, facilitating nucleophilic substitution but requiring harsher conditions for ester hydrolysis .
  • Reactivity : Higher electrophilicity at the carbonyl due to reduced steric shielding, leading to faster reaction kinetics in Lewis acid-catalyzed transformations .

Methyl 6-chloro-6-oxohexanoate

  • Structure : Methyl ester.
  • Applications : Key precursor in hydroxamate derivatives for antimalarial drug candidates (e.g., Proca-SAHA hybrids). The methyl ester’s lower steric bulk allows efficient coupling with amines under mild conditions .
  • Limitations : Prone to hydrolysis under basic or enzymatic conditions, limiting its use in aqueous-phase biocatalysis .

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

  • Structure : Contains additional hydroxyl groups at positions 3 and 3.
  • Applications : Intermediate in statin synthesis. The hydroxyl groups increase polarity, enabling enzymatic reduction using ketoreductase and NAD(P)H cofactors in aqueous buffers .
  • Advantages : Biocatalytic synthesis (e.g., recombinant ketoreductase) achieves high stereoselectivity and avoids byproducts associated with traditional chemical methods .

(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate

  • Structure : Hydroxyl group at position 5 and ketone at position 3.
  • Applications: Rosuvastatin impurity standard. The hydroxyl group introduces hydrogen-bonding capacity, affecting solubility in polar solvents compared to the non-hydroxylated analog .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 6-chloro-6-oxohexanoate 319924-73-7 C₁₀H₁₇ClO₄ 236.69 Ester, ketone, chloride ALA/statin synthesis
Ethyl 6-chloro-6-oxohexanoate Not provided C₈H₁₃ClO₃ 192.64 Ester, ketone, chloride Early ALA synthesis
Methyl 6-chloro-6-oxohexanoate Not provided C₇H₁₁ClO₃ 178.61 Ester, ketone, chloride Hydroxamate synthesis
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Not provided C₁₀H₁₇ClO₅ 252.69 Ester, diol, chloride Stereoselective statin synthesis
(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate 319924-73-7 C₁₀H₁₇ClO₅ 252.69 Ester, hydroxyl, ketone Rosuvastatin impurity

Key Research Findings

  • Synthetic Utility: The tert-butyl group in this compound enhances stability in multi-step syntheses, as seen in ALA production, where it withstands Lewis acid catalysis and thiolacetic acid treatment without premature hydrolysis .
  • Biocatalytic Advantages : Compared to methyl/ethyl analogs, tert-butyl derivatives enable enzyme-compatible reactions (e.g., ketoreductase-mediated reductions) due to improved solubility in organic-aqueous biphasic systems .
  • Reactivity Trade-offs : While methyl/ethyl esters react faster in nucleophilic substitutions, tert-butyl esters offer better selectivity in stereochemical transformations, as demonstrated in statin intermediate synthesis .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-chloro-6-oxohexanoate, and what factors influence the choice of starting materials?

The synthesis typically involves esterification of 6-chloro-6-oxohexanoic acid with tert-butanol under acidic catalysis or via chloroacylation of tert-butyl esters. Key considerations include the steric hindrance of the tert-butyl group (which slows reaction kinetics) and the stability of intermediates. For example, tert-butyl esters are often used as protecting groups due to their resistance to hydrolysis under basic conditions . Similar methodologies are employed in the synthesis of methyl 6-chloro-6-oxohexanoate derivatives, where reaction conditions (e.g., solvent polarity, temperature) are optimized to avoid side reactions like over-chlorination .

Q. How can researchers characterize this compound using spectroscopic methods?

Critical characterization tools include:

  • NMR : The tert-butyl group shows a distinctive singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). Dynamic NMR studies at low temperatures may resolve splitting caused by conformational exchange in solution .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester carbonyl) and ~1710 cm⁻¹ (ketone or acyl chloride carbonyl).
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl fragment, m/z = 57) confirm the structure .

Q. What stability considerations are critical when handling this compound?

The compound is sensitive to moisture (hydrolysis of the ester group) and heat (decomposition). Storage recommendations include airtight containers in a cool, dry environment (<4°C) with desiccants. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the tert-butyl group or chloro-ketone moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound using experimental design methodologies?

Statistical experimental design (e.g., factorial or response surface methodology) can identify critical factors like reaction temperature, molar ratios, and catalyst loading. For example, in epoxidation reactions involving tert-butyl hydroperoxide, factors such as solvent polarity and catalyst concentration significantly impact yield and selectivity . Similar approaches can be applied to minimize side reactions (e.g., dimerization) during chloroacylation steps.

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?

Contradictions may arise from impurities, dynamic conformational exchange, or crystallographic packing effects. Strategies include:

  • Dynamic NMR Analysis : Low-temperature studies to "freeze" conformational changes and resolve splitting .
  • Computational Modeling : DFT calculations to predict chemical shifts and coupling constants, validated against experimental data .
  • HPLC Purification : Remove impurities (e.g., unreacted starting materials) that may obscure spectral interpretation .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group adjacent to the chloro-ketone moiety reduces accessibility for nucleophiles, favoring reactions under high-energy conditions (e.g., polar aprotic solvents like DMF) or catalytic activation (e.g., Lewis acids). This steric effect is critical in designing derivatives for drug discovery, where regioselectivity must be controlled .

Q. What are the best practices for analyzing impurities in this compound using HPLC or GC-MS?

  • Column Selection : Reverse-phase C18 columns (HPLC) or non-polar capillary columns (GC-MS) for separation of ester derivatives.
  • Detection : UV-Vis (HPLC at 210–220 nm for carbonyl groups) or electron ionization (GC-MS).
  • Quantification : Calibration curves using synthetic standards of potential impurities (e.g., tert-butyl alcohol, 6-oxohexanoic acid) .

Q. How can computational methods predict regioselectivity in multi-step syntheses involving this compound?

Density Functional Theory (DFT) simulations model transition states and activation energies to predict reaction pathways. For example, explicit solvent models (e.g., water or DMSO) improve accuracy in modeling tert-butyl group orientation and nucleophilic attack sites . These insights guide experimental prioritization of reaction conditions (e.g., solvent choice, temperature) .

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